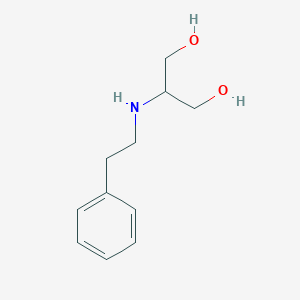
3-(2-Isocyanatoethyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Isocyanatoethyl)-1,2-oxazole is a chemical compound that features both an isocyanate group and an oxazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The isocyanate group is known for its high reactivity, particularly with compounds containing active hydrogen atoms, while the oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isocyanatoethyl)-1,2-oxazole typically involves the reaction of 3-(2-aminoethyl)-1,2-oxazole with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{3-(2-aminoethyl)-1,2-oxazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and reduce the risks associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Isocyanatoethyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Substitution Reactions: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Thiols: React with the isocyanate group to form thiocarbamates.
Catalysts: Tertiary amines or metal catalysts are often used to accelerate these reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3-(2-Isocyanatoethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Wirkmechanismus
The mechanism of action of 3-(2-Isocyanatoethyl)-1,2-oxazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and urethanes. The oxazole ring can also participate in various chemical reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isocyanatoethyl methacrylate: Contains both an isocyanate group and a methacrylate group, making it useful in polymer chemistry.
2-Isocyanatoethyl acrylate: Similar to 2-Isocyanatoethyl methacrylate but with an acrylate group instead of a methacrylate group.
Isocyanatoethyl methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
Uniqueness
3-(2-Isocyanatoethyl)-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts additional reactivity and potential for diverse chemical transformations. The combination of the isocyanate group and the oxazole ring makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
3-(2-isocyanatoethyl)-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c9-5-7-3-1-6-2-4-10-8-6/h2,4H,1,3H2 |
InChI-Schlüssel |
VKQWMENTMRAKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1CCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)











